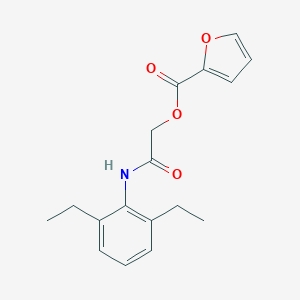
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MCCP, is a synthetic compound that belongs to the class of pyrrolidinecarboxylates. MCCP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been proposed that 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate exerts its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to enhance the activity of GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are known to play a crucial role in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for use in lab experiments. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is relatively easy to synthesize and has a high yield. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is also stable under standard laboratory conditions. However, there are some limitations to the use of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential area of research is the development of more potent and selective analogs of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in vivo. Finally, the use of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and inflammation warrants further investigation.
Conclusion
In conclusion, 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for use in lab experiments, but there are also some limitations. There are several future directions for research on 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, including the development of more potent and selective analogs and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-methoxyphenyl hydrazine and 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with pyrrolidine-2,5-dione to yield 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. The overall yield of 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. 2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been investigated for its potential use as a therapeutic agent for the treatment of epilepsy, neuropathic pain, and inflammation.
Eigenschaften
Produktname |
2-Methoxyphenyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C18H16ClNO4 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H16ClNO4/c1-23-15-4-2-3-5-16(15)24-18(22)12-10-17(21)20(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
JIYQEVZEJIPAGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270922.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)
![2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270933.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)